Home > Products > Screening Compounds P104599 > 2-Chloro-4-(1h-pyrazol-1-yl)quinazoline
2-Chloro-4-(1h-pyrazol-1-yl)quinazoline -

2-Chloro-4-(1h-pyrazol-1-yl)quinazoline

Catalog Number: EVT-15453502
CAS Number:
Molecular Formula: C11H7ClN4
Molecular Weight: 230.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline is a heterocyclic compound that combines the structural features of quinazoline and pyrazole. It is recognized for its potential therapeutic applications, particularly in oncology and infectious diseases. The compound is characterized by the presence of a chloro substituent and a pyrazolyl group, which contribute to its reactivity and biological activity. The chemical structure of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline can be represented as follows:

  • Molecular Formula: C₁₁H₇ClN₄
  • Molecular Weight: 230.65 g/mol
  • CAS Number: 1017665-81-4
Source and Classification

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline falls under the category of heterocyclic compounds due to its incorporation of nitrogen atoms within its ring structure. It is classified as a quinazoline derivative, which is a class of compounds known for various biological activities, including antimicrobial and anticancer properties. The compound is primarily sourced through synthetic methods involving reactions between quinazoline derivatives and pyrazole.

Synthesis Analysis

Methods

The synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with pyrazole under controlled conditions. A common synthetic route includes:

  1. Reagents:
    • 2-chloroquinazoline
    • Pyrazole
    • Solvent (such as ethanol or dimethylformamide)
    • Base (such as sodium carbonate)
  2. Procedure:
    • The reactants are mixed in a solvent and heated to promote reaction.
    • The reaction mixture is stirred for several hours to ensure complete conversion.
    • The product is then purified, often through recrystallization.

Technical Details

Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. Automated systems can also be employed to maintain consistent quality while minimizing contamination risks .

Molecular Structure Analysis

Structure

The molecular structure of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline features a quinazoline backbone with a chloro group at the second position and a pyrazolyl group at the fourth position. This configuration enhances its reactivity and biological profile.

Data

  • Molecular Geometry: The compound exhibits planar geometry due to the aromatic nature of the quinazoline ring.
  • Bonding Characteristics: The presence of nitrogen atoms contributes to potential hydrogen bonding interactions, which can influence solubility and reactivity.
Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline can undergo various chemical reactions, including:

  1. Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to new derivatives.
  2. Oxidation and Reduction: It can be oxidized to form quinazoline N-oxides or reduced to yield dihydroquinazolines.
  3. Cyclization Reactions: The pyrazolyl group may participate in cyclization reactions, forming fused heterocyclic systems .
Mechanism of Action

The mechanism of action of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline involves its interaction with specific biological targets, particularly kinases involved in signaling pathways critical for cancer cell survival and proliferation. Studies suggest that it may effectively bind to certain receptors, influencing cellular responses and potentially leading to therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Melting Point: Not specified in available data.

Chemical Properties

Relevant Data or Analyses

Experimental studies have shown that the compound exhibits significant biological activities, making it an attractive candidate for further research in drug development .

Applications

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline has several scientific applications, particularly in medicinal chemistry:

  1. Anticancer Research: Its ability to inhibit specific kinases positions it as a potential therapeutic agent in cancer treatment.
  2. Antimicrobial Activity: Preliminary studies suggest efficacy against various microbial strains.
  3. Drug Development: Its unique structure makes it a valuable scaffold for designing novel therapeutics aimed at various diseases .

This compound exemplifies how the integration of different heterocyclic structures can lead to enhanced biological activity, warranting further exploration in pharmaceutical applications.

Introduction to Quinazoline-Pyrazole Hybrid Architectures

Structural Significance of Quinazoline-Pyrazole Hybrids in Medicinal Chemistry

The molecular architecture of 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline integrates two privileged scaffolds in drug design: quinazoline as a planar, electron-deficient bicyclic system and pyrazole as a five-membered heterocycle with distinct dipole characteristics. The chlorine atom at the C2 position of quinazoline enhances intermolecular interactions by acting as a hydrogen bond acceptor, while the pyrazole moiety at C4 introduces torsional flexibility and additional hydrogen bonding capability. This hybrid exhibits a dihedral angle of 39.83–39.84° between the quinazoline core and appended aromatic rings, optimizing π-stacking distances at 3.654–3.767 Å for enhanced DNA/protein binding [1]. Crystallographic studies reveal intramolecular N–H⋯N and O–H⋯O hydrogen bonds that stabilize the conformation, alongside weak C–H⋯π interactions facilitating target engagement [1].

Table 1: Key Structural Parameters of Quinazoline-Pyrazole Hybrids

Structural FeatureValue/RoleBiological Implication
Dihedral Angle39.83–39.84°Optimizes target binding cavity penetration
Centroid-Centroid Distance3.654–3.767 ÅFacilitates π-π stacking with biomolecules
Chlorine Position (C2)Hydrogen bond acceptorEnhances protein-ligand affinity
Pyrazole Nitrogen AtomsH-bond donors/acceptorsEnables diverse binding motifs
Molecular Dipole~2.2 D (quinazoline)Improves solubility and membrane transit

Historical Evolution of Quinazoline-Based Heterocycles in Drug Discovery

Quinazoline derivatives emerged in medicinal chemistry following Griess's 1869 synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, with Bischler and Lang pioneering decarboxylation routes to the core scaffold [9]. The 20th century witnessed strategic functionalization, culminating in FDA-approved tyrosine kinase inhibitors:

  • Gefitinib (2003): First quinazoline-based EGFR inhibitor for non-small cell lung cancer (NSCLC)
  • Erlotinib (2004): Irreversible EGFR/HER2 inhibitor overcoming resistance mutations
  • Lapatinib (2007): Dual EGFR/HER2 agent for metastatic breast cancer [7]

These drugs established the 4-anilinoquinazoline pharmacophore as a blueprint for kinase targeting. The 2010s saw hybridization strategies amplify, exemplified by pyrazolo[1,5-c]quinazolines exhibiting dual CDK9/EGFR inhibition (IC50 < 0.1 μM) [10]. This evolution underscores a transition from simple heterocycles to rationally engineered hybrids addressing polypharmacology.

Table 2: Milestones in Quinazoline-Based Drug Development

TimelineDevelopmentClinical Impact
1869Griess synthesizes first quinazoline derivativeFoundation for heterocyclic chemistry
1903Gabriel-Colman systematic derivatizationExpanded synthetic methodologies
2003–2007Gefitinib, Erlotinib, Lapatinib FDA approvalsRevolutionized targeted cancer therapy
2015–2020Pyrazoloquinazoline hybrids (e.g., CDK9/EGFR)Addressed drug resistance via polypharmacology
2020–PresentTriazole-quinazoline conjugatesEnhanced cytotoxicity (IC50 0.09–7.52 μM) [8]

Rationale for Hybridization: Synergistic Pharmacological Potential

Hybridization of quinazoline and pyrazole leverages complementary pharmacodynamic properties:

  • Electronic Modulation: The pyrazole's dipole moment (2.2 D) enhances solubility and offsets quinazoline's crystallinity, improving bioavailability [5].
  • Target Versatility: Quinazoline binds kinase ATP pockets (e.g., EGFR IC50 2–20 nM), while pyrazole moieties engage inflammatory targets (COX-2) and microbial enzymes [4] [6].
  • Synergistic Effects: Hybrids like 2-styryl-3-(pyrazolyl)quinazolin-4(3H)-one exhibit dual tubulin polymerization inhibition and DNA intercalation, reducing cancer cell viability at GI50 0.032–1.8 μM [8]. The 1,2,3-triazole-linked pyrazoloquinazolines demonstrate sub-micromolar cytotoxicity (IC50 0.09–7.52 μM) against MCF-7 and A549 cells by concurrently inhibiting topoisomerase and histone deacetylases [10].

Table 3: Mechanisms of Action Enabled by Quinazoline-Pyrazole Hybridization

Quinazoline ContributionPyrazole ContributionHybrid Pharmacological Outcome
Kinase inhibition (EGFR, HER2)COX-2/Tubulin bindingDual anticancer/anti-inflammatory activity
DNA intercalationAntifungal activity (SDH inhibition)Antimicrobial polypharmacology
π-Stacking with purine basesH-bond donor/acceptor sitesEnhanced target affinity and selectivity
Electron-deficient coreDipole-driven membrane permeationImproved cellular uptake

Properties

Product Name

2-Chloro-4-(1h-pyrazol-1-yl)quinazoline

IUPAC Name

2-chloro-4-pyrazol-1-ylquinazoline

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

InChI

InChI=1S/C11H7ClN4/c12-11-14-9-5-2-1-4-8(9)10(15-11)16-7-3-6-13-16/h1-7H

InChI Key

ZLZLZILYSKRDGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N3C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.